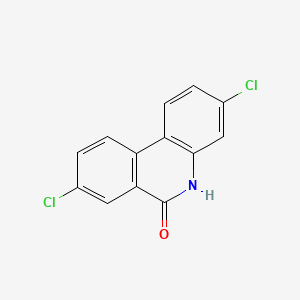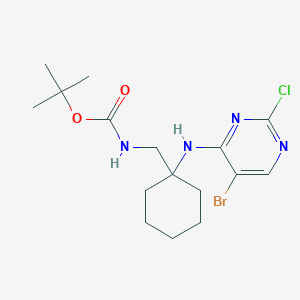
3-(furan-3-yl)-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(furan-3-yl)-4-methylaniline is an organic compound characterized by the presence of a methyl group, a furan ring, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-3-yl)-4-methylaniline typically involves the reaction of 4-methyl-3-nitroaniline with furan under specific conditions. The nitro group is reduced to an amine, and the furan ring is introduced through a coupling reaction. Common reagents used in this synthesis include palladium catalysts and hydrogen gas for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(furan-3-yl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline moiety or the furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium catalysts or sodium borohydride can be used.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic or furan rings.
Applications De Recherche Scientifique
3-(furan-3-yl)-4-methylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(furan-3-yl)-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The furan ring and aniline moiety play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 4-Methyl-3-(2-furyl)-aniline
- 4-Methyl-3-(4-furyl)-aniline
- 4-Methyl-3-(3-thienyl)-aniline
Comparison: 3-(furan-3-yl)-4-methylaniline is unique due to the specific positioning of the furan ring and the methyl group. This structural arrangement influences its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit different binding affinities and reactivity profiles, making it valuable for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
3-(furan-3-yl)-4-methylaniline |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-10(12)6-11(8)9-4-5-13-7-9/h2-7H,12H2,1H3 |
Clé InChI |
SDIZRGJAYGJNCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)C2=COC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-2-phenoxy-benzamide](/img/structure/B8753224.png)

![Ethyl furo[3,2-b]pyridine-5-carboxylate](/img/structure/B8753239.png)









